1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole
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Overview
Description
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as DMS-1 and has a molecular formula of C14H18N2O4S.
Mechanism of Action
The mechanism of action of DMS-1 is not fully understood. However, it has been shown to inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key signaling molecule that plays a role in cell survival, growth, and proliferation. Inhibition of PKB activity by DMS-1 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS-1 has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key proteins involved in cell survival. In addition, DMS-1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. DMS-1 has also been shown to inhibit the production of nitric oxide (NO), which is a pro-inflammatory molecule.
Advantages and Limitations for Lab Experiments
DMS-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a variety of analytical techniques. However, one limitation of DMS-1 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DMS-1. One area of interest is the development of more potent analogs of DMS-1 that can be used as anticancer agents. Another area of research is the investigation of the mechanism of action of DMS-1, which could lead to the development of new drugs that target the same pathway. Additionally, further research is needed to determine the optimal dosage and administration of DMS-1 for use in clinical trials.
Synthesis Methods
The synthesis of DMS-1 involves the reaction between 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and 4-methyl-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Scientific Research Applications
DMS-1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMS-1 has also been investigated for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-5-12(19-4)13(6-11(9)18-3)20(16,17)15-7-10(2)14-8-15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTIQUXAZHJSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=C(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole |
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